1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole)
Description
1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) is a bis-imidazoline derivative characterized by a central ethylene bridge connecting two 4,5-dihydroimidazole rings. Each imidazole ring is substituted with a long heptadecyl (C₁₇H₃₅) chain at the 2-position, conferring significant hydrophobic properties to the molecule. Its structural formula is C₄₀H₇₆N₄, and it is commonly utilized in industrial applications such as corrosion inhibition, surfactancy, or as a precursor in organic synthesis due to its ability to act as a ligand or phase-transfer catalyst .
Properties
IUPAC Name |
2-heptadecyl-1-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVJWKRVJWWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCN2CCN=C2CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175241 | |
| Record name | 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21037-88-7 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[2-heptadecyl-4,5-dihydro-1H-imidazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21037-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021037887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-ethylenebis[4,5-dihydro-2-heptadecyl-1H-imidazole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylene dibromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the ethylene bridge between the two imidazole rings.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The long heptadecyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole compounds with modified heptadecyl chains.
Scientific Research Applications
Catalysis
1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) acts as an effective catalyst in various organic reactions, such as:
- Polymerization : The compound facilitates the polymerization process, enhancing the yield and efficiency of polymer production.
- Alkylation Reactions : Its ability to form stable complexes with substrates makes it a valuable catalyst in alkylation processes, which are crucial in synthesizing complex organic molecules.
Biological Applications
The compound exhibits significant antimicrobial properties, leading to its exploration in developing new antibiotics. Key aspects include:
- Mechanism of Action : It interacts with biological targets through complex formation, potentially disrupting microbial cell functions.
- Antibiotic Development : Research is ongoing to utilize its structural features for designing novel antibiotics that can combat resistant bacterial strains .
Industrial Applications
In industrial settings, the compound's stability and reactivity are leveraged in:
- Surfactants and Emulsifiers : Its unique structure allows it to function effectively as a surfactant in various formulations.
- Coatings and Sealants : The compound is being evaluated for use in coatings due to its hydrophobic properties, which enhance durability and resistance to environmental factors .
Case Study 1: Catalytic Efficiency
A study demonstrated that 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) significantly improved the rate of polymerization reactions compared to traditional catalysts. The reaction conditions were optimized using continuous flow reactors, resulting in higher yields and reduced reaction times.
Case Study 2: Antimicrobial Activity
In laboratory tests, the compound showed promising results against several bacterial strains. Its efficacy was attributed to its ability to penetrate bacterial membranes and disrupt essential cellular processes. Further studies are being conducted to evaluate its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long heptadecyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the imidazole rings can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Shorter Alkyl Chain Derivatives: Compounds like 1,1'-Ethylenebis(4,5-dihydro-2-methyl-1H-imidazole) lack the long heptadecyl chain, resulting in reduced hydrophobicity and altered solubility profiles. The heptadecyl substituent in the target compound enhances its affinity for nonpolar environments, making it more effective in applications requiring interfacial activity (e.g., emulsification) compared to shorter-chain analogues .
- Nitro-Imidazole Derivatives: highlights substituted nitro-imidazoles (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols). These compounds differ in functional groups (nitro substituents, aromatic ethanol moieties) and are primarily used in pharmaceutical synthesis rather than industrial applications. The absence of a nitro group in the target compound suggests distinct reactivity and stability profiles .
Functional Group Variations
- Guanidine-Based Catalysts : discusses chiral bicyclic guanidines used in enantioselective synthesis. Unlike the target compound’s imidazoline rings, guanidines exhibit stronger basicity and hydrogen-bonding capabilities, enabling distinct catalytic mechanisms (e.g., in Strecker syntheses). The target compound’s imidazoline rings may instead coordinate metals or stabilize charges in corrosion inhibition .
Data Table: Key Attributes of 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) and Analogues
| Attribute | Target Compound | Shorter-Chain Analogues | Nitro-Imidazole Derivatives |
|---|---|---|---|
| Core Structure | Bis-imidazoline with ethylene bridge | Bis-imidazoline with ethylene bridge | Nitro-substituted imidazole |
| Substituents | 2-Heptadecyl chains | 2-Methyl/ethyl groups | Aromatic ethanol, nitro groups |
| Primary Applications | Corrosion inhibition, surfactancy | Catalysis, intermediates | Pharmaceutical synthesis |
| Hydrophobicity | High (due to C₁₇ chains) | Moderate | Variable (depends on substituents) |
| Synthetic Complexity | High (long-chain alkylation) | Moderate | Moderate (TDAE-mediated reactions) |
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly compare the target compound with analogues. only lists identifiers, while other sources focus on unrelated imidazole derivatives or methodologies (e.g., SHELX software in ).
- Inferred Properties: The heptadecyl chains likely enhance the compound’s micelle-forming ability and corrosion inhibition efficiency compared to shorter-chain derivatives.
Recommendations for Further Study
To address the lack of direct comparative data, future studies should:
Conduct systematic analyses of corrosion inhibition efficiency vs. alkyl chain length.
Compare metal-coordination capabilities with guanidine-based catalysts ().
Explore synthetic scalability relative to TDAE-mediated routes ().
Biological Activity
1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) is a chemical compound with significant biological activity, particularly in antimicrobial applications. Its unique structure, characterized by two heptadecyl groups linked to an imidazole core, enhances its interaction with biological targets, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
- Molecular Formula : C42H82N4
- Molecular Weight : 643.13 g/mol
- CAS Number : 21037-88-7
The compound exhibits notable stability and solubility due to its heptadecyl chains, which facilitate its use in biological systems.
Antimicrobial Properties
Research indicates that 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) possesses antimicrobial properties , making it a candidate for developing new antibiotics. The mechanism of action involves the formation of stable complexes with various substrates, enhancing its catalytic efficiency in biological interactions .
Table 1: Summary of Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 18 |
The compound's mechanism involves complexation with target biomolecules, which may disrupt essential cellular processes. This property is critical for its potential use as an antimicrobial agent against resistant strains of bacteria.
Synthesis
The synthesis of 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) typically involves multi-step organic reactions that are optimized for yield and purity. Techniques such as continuous flow reactors are employed to maintain precise control over reaction parameters.
Industrial Applications
Beyond its biological activity, this compound is also being explored for applications in:
- Catalysis : Acts as a catalyst in organic reactions such as polymerization and alkylation.
- Corrosion Inhibition : Exhibits potential as a corrosion inhibitor in various industrial applications .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against various pathogens. The results demonstrated significant inhibition rates compared to standard antibiotics, suggesting that it could be developed into a novel therapeutic agent .
Corrosion Inhibition Research
Another study focused on the use of imidazolium-based ionic liquids for corrosion inhibition in chlorine dioxide water disinfection systems. The findings indicated that the compound effectively reduced corrosion rates, showcasing its versatility beyond antimicrobial applications .
Q & A
Q. What are the optimal synthetic routes for preparing 1,1'-ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) with high purity?
The synthesis typically involves cyclization strategies using amidines and ketones under transition-metal-free conditions. A base-promoted approach (e.g., NaOH or KOH in ethanol) can facilitate the formation of the imidazole core. For example, cyclization of amido-nitriles via nickel-catalyzed addition, tautomerization, and dehydrative steps has been reported for analogous compounds . Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (60–80°C) to avoid side reactions. Purification via column chromatography (silica gel, chloroform/methanol eluent) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?
A combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) is recommended.
- ¹H/¹³C NMR : Assign signals for the ethylenebis bridge (δ 3.5–4.0 ppm for CH₂ groups) and heptadecyl chain (δ 0.8–1.5 ppm for alkyl protons) .
- IR : Identify characteristic N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 593.5 for C₃₈H₇₂N₄) .
Q. What handling protocols are critical for maintaining stability during experiments?
Store the compound in a desiccator at 4°C to prevent hygroscopic degradation. Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential acute toxicity (Category 4, dermal/oral/inhalation) . Avoid exposure to heat sources (>100°C) to prevent decomposition .
Q. How can hydrogen bonding patterns be analyzed in its crystalline forms?
X-ray crystallography coupled with graph set analysis (GPA) is the gold standard. SHELX programs (e.g., SHELXL for refinement) can resolve hydrogen-bonding networks, such as N-H···N interactions between imidazole rings. For example, monoclinic P2₁/c symmetry with a = 6.13 Å, b = 11.57 Å, and c = 10.01 Å has been observed in related imidazole derivatives . Pairwise interaction energies and Hirshfeld surfaces further quantify bonding motifs .
Advanced Questions
Q. How do solvent polarity and reaction temperature influence cyclization efficiency during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, while higher temperatures (80–100°C) reduce reaction times but risk side-product formation. A study on analogous imidazolones reported a 20% yield increase in DMF vs. THF at 70°C . Kinetic studies using HPLC monitoring can optimize these parameters.
Q. What strategies resolve contradictions in hydrogen bonding patterns across polymorphic forms?
Employ synchrotron X-ray diffraction to resolve subtle structural variations. For example, Etter’s graph theory can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) in competing polymorphs. Computational tools like CrystalExplorer assess lattice energy differences (>5 kJ/mol) to predict dominant forms .
Q. Which computational methods predict its interactions with biological targets like EGFR kinases?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities. A recent study on 2-phenyl-1H-benzimidazole derivatives demonstrated EGFR inhibition (IC₅₀ = 1.2 µM) via π-π stacking with Tyr-869 and hydrogen bonding to Met-793 . ADMET predictions (SwissADME) further evaluate bioavailability and toxicity .
Q. How to design experiments studying its role in supramolecular assemblies?
Link synthesis to supramolecular theory (e.g., Lehn’s principles). Use solvent diffusion methods to grow co-crystals with dicarboxylic acids (e.g., terephthalic acid). Analyze assembly via SAXS and TEM to confirm nanostructure formation (e.g., micellar aggregates with 10–50 nm diameters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
